molecular formula C17H19NO2 B15431554 N-(2-Hydroxy-1-phenylbutyl)benzamide CAS No. 88122-93-4

N-(2-Hydroxy-1-phenylbutyl)benzamide

Cat. No.: B15431554
CAS No.: 88122-93-4
M. Wt: 269.34 g/mol
InChI Key: MXUHRXJKNMBHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-1-phenylbutyl)benzamide is a synthetic organic compound belonging to the class of substituted benzamides. This chiral molecule features a benzamide group linked to a 2-hydroxy-1-phenylbutyl chain, a structure that suggests potential for diverse chemical interactions and research applications. While specific biological data for this compound is not currently available, its core structure is related to other hydroxy-substituted benzamides studied in various scientific fields. The compound's molecular formula is inferred to be C17H19NO2, with a molecular weight of approximately 269.34 g/mol. Its structure, which includes hydrogen bond donor and acceptor sites, may influence its physical properties such as solubility and melting point. Researchers are interested in this and similar compounds for exploring structure-activity relationships, particularly in the development of novel pharmacological tools or organic synthesis intermediates. The presence of both hydroxy and amide functional groups makes it a versatile building block for further chemical modification. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

88122-93-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-hydroxy-1-phenylbutyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-2-15(19)16(13-9-5-3-6-10-13)18-17(20)14-11-7-4-8-12-14/h3-12,15-16,19H,2H2,1H3,(H,18,20)

InChI Key

MXUHRXJKNMBHKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, synthesis, and biological activities:

Compound Name Substituents Synthesis Key Properties/Activities Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + 2-hydroxy-1,1-dimethylethyl Condensation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group; used in metal-catalyzed C–H functionalization
N-[2-(Benzoyloxy)-1-methyl-2-phenylethyl]benzamide Benzamide + benzoyloxy-phenylethyl chain Natural product isolation from Litsea garrettii Isolated from plants; no significant cytotoxicity (MTT assay)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) Ethoxy + chloro-trifluoromethylphenyl Derived from anacardic acid Activates p300 histone acetyltransferase (HAT); anticancer potential
N-(3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)benzamide Chlorophenyl + azetidinone ring Derived from hippuric acid Potent antimicrobial activity; moderate anticancer activity against MCF7 cells
N-[(1R)-2-hydroxy-1-phenylethyl]benzamide (R)-2-hydroxy-1-phenylethyl Not specified (CAS: 24629-34-3) Stereospecific HDAC inhibition; lower cytotoxicity than SAHA (a known HDAC inhibitor)
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide Benzimidazole + chloromethyl Mannich reaction Anti-inflammatory and analgesic activity; low gastric toxicity

Structural and Functional Insights

Substituent Effects on Reactivity: The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation-assisted catalysis, a feature absent in compounds lacking hydroxyl or methyl groups (e.g., simple benzamides in ). Phenylbutyl vs.

Biological Activity Trends :

  • Anticancer Activity : Ethoxy and pentadecyl substituents () correlate with HAT modulation, while chlorophenyl groups () enhance antimicrobial activity. The target compound’s hydroxy-phenylbutyl chain may balance hydrophobicity and hydrogen bonding for dual functionality.
  • Anti-Inflammatory Activity : Benzimidazole-substituted benzamides () show reduced gastric toxicity compared to NSAIDs, suggesting that bulky substituents (e.g., phenylbutyl) might further optimize safety profiles.

Synthetic Methodologies: Conventional vs.

Q & A

Q. What are the optimal synthetic routes for N-(2-Hydroxy-1-phenylbutyl)benzamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation : Reacting 2-hydroxy-1-phenylbutylamine with benzoyl chloride in the presence of pyridine under reflux conditions (4–6 hours) to form the benzamide backbone .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC).

Characterization : Confirm structure via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate.
  • Monitor reaction progress via TLC (Rf_f ~0.3 in 1:3 ethyl acetate/hexane).

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL for structure solution and refinement, with R1_1 < 0.05 for high accuracy .

Q. Structural Insights :

  • The hydroxy and benzamide groups form intramolecular hydrogen bonds (O–H···O=C), stabilizing a planar conformation .
  • Packing diagrams (generated via ORTEP-3) reveal π-π stacking between phenyl rings (3.8–4.2 Å spacing) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293) .
  • Enzyme Inhibition : HDAC inhibition assays (fluorometric or ELISA-based) to evaluate epigenetic modulation potential, comparing IC50_{50} values to reference inhibitors like MS-275 .

Q. Data Interpretation :

  • Use GraphPad Prism for dose-response curve fitting.
  • Validate cytotoxicity via Annexin V/PI staining for apoptosis detection.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDACs, PARP-1). Prioritize derivatives with improved binding energy (ΔG < −8 kcal/mol) .

QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity .

ADMET Prediction : Employ SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 3, TPSA < 140 Å2^2) .

Q. Case Study :

  • Derivatives with para-nitro or ortho-methoxy substituents showed 3-fold higher HDAC1 inhibition than the parent compound in silico .

Q. How to resolve contradictions between crystallographic data and computational structural predictions?

Methodological Answer:

Validation Metrics : Compare computed (DFT-optimized) and experimental bond lengths/angles (RMSD < 0.02 Å for reliability).

Conformational Analysis : Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to assess flexibility of the hydroxybutyl chain, which may adopt multiple conformers in solution vs. rigid crystal packing .

Electron Density Maps : Use WinGX to analyze residual density peaks (>0.3 eÅ3^{-3}) and identify disordered regions .

Q. Example :

  • Discrepancies in dihedral angles (C–O–C–C) between SCXRD and DFT were attributed to solvent effects in MD simulations .

Q. What strategies address low reproducibility in biological assays for this compound?

Methodological Answer:

Batch Standardization :

  • Ensure consistent synthetic batches via QC protocols (e.g., ≤2% impurity by HPLC).
  • Use lyophilization for stable storage (−80°C, argon atmosphere).

Assay Optimization :

  • Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolic variability .
  • Include internal controls (e.g., IC50_{50} of reference compounds in each plate).

Q. Troubleshooting :

  • If IC50_{50} varies >10% between replicates, check compound solubility (use DMSO ≤0.1% v/v) and cell passage number (<20).

Q. How to investigate structure-activity relationships (SAR) for derivatives targeting epigenetic enzymes?

Methodological Answer:

Analog Synthesis :

  • Modify the hydroxybutyl chain (e.g., alkylation, cyclization) and benzamide substituents (e.g., halogens, methoxy groups) .

Biological Profiling :

  • Test enzyme inhibition (HDACs, SIRT1) and cellular effects (histone acetylation via Western blot).

SAR Trends :

  • Bulky substituents at the benzamide para-position reduced HDAC3 affinity but increased PARP-1 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.